molecular formula C9H9ClO2 B2766776 (2-Chloro-5-methylphenyl)acetic acid CAS No. 81682-39-5

(2-Chloro-5-methylphenyl)acetic acid

Cat. No. B2766776
CAS RN: 81682-39-5
M. Wt: 184.62
InChI Key: JRLYJSVLGHEJDI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(2-Chloro-5-methylphenyl)acetic acid” is C9H9ClO2 . The SMILES string representation is Cc1ccc (Cl)c (CC (O)=O)c1 . The InChI code is 1S/C9H9ClO2/c1-6-2-3-8 (10)7 (4-6)5-9 (11)12/h2-4H,5H2,1H3, (H,11,12) .


Physical And Chemical Properties Analysis

“(2-Chloro-5-methylphenyl)acetic acid” has a molecular weight of 184.62 . It has a melting point range of 116-120 degrees Celsius .

Scientific Research Applications

Synthesis and Anticancer Activity

A key area of research for (2-Chloro-5-methylphenyl)acetic acid involves its use in the synthesis of compounds with potential anticancer activity. For instance, the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid was explored for its anticancer properties in vitro. The study focused on an improved drug preparation method that is simpler, more economical, and convenient, yielding a significant overall production efficiency. This advancement suggests potential for developing new anticancer agents (Liu Ying-xiang, 2007).

Pharmacological Profile

Research into the pharmacological profile of new derivatives, such as the study of a pyrrolizine derivative that inhibits cyclo-oxygenase and 5-lipoxygenase enzymes, demonstrates the broader application potential of compounds related to (2-Chloro-5-methylphenyl)acetic acid. This compound exhibited a range of pharmacological activities including antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative effects without causing gastrointestinal damage, highlighting the therapeutic versatility of related compounds (S. Laufer et al., 1994).

Analytical and Environmental Applications

Another significant application area is in analytical and environmental chemistry, where derivatives of (2-Chloro-5-methylphenyl)acetic acid, such as 4-chloro-2-methylphenoxy acetic acid (MCPA), are analyzed for their presence in complex matrices. The development of molecular imprinted polymer nanoparticles coupled with high-performance liquid chromatography represents an efficient technique for the sensitive and selective trace determination of MCPA in biological and environmental samples. This approach showcases the compound's relevance in environmental monitoring and safety assessments (F. Omidi et al., 2014).

Interaction with Metal Ions

Further investigations into the interaction of anti-inflammatory drugs related to (2-Chloro-5-methylphenyl)acetic acid with metal ions like Zn(II), Cd(II), and Pt(II) have been conducted. These studies aim to understand the complex formation between such compounds and metal ions, which has implications for both medicinal chemistry and the development of new therapeutic agents. This research contributes to a deeper understanding of the molecular interactions and potential bioactivity of metal-drug complexes (C. Dendrinou-Samara et al., 1998).

Material Science and Polymer Synthesis

In material science, (2-Chloro-5-methylphenyl)acetic acid derivatives have been utilized in the synthesis of novel optically active polyamides, demonstrating the compound's versatility beyond pharmacological applications. These polyamides, synthesized via microwave-assisted techniques, exhibit good yields and moderate inherent viscosities, along with promising solubility profiles. Such research underscores the potential of (2-Chloro-5-methylphenyl)acetic acid derivatives in the development of new materials with specific optical properties (S. Mallakpour & M. Taghavi, 2008).

Mechanism of Action

Safety and Hazards

As with any chemical, proper safety precautions should be taken when handling “(2-Chloro-5-methylphenyl)acetic acid”. It is advisable to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be worn, and the area should be well-ventilated .

properties

IUPAC Name

2-(2-chloro-5-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-2-3-8(10)7(4-6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLYJSVLGHEJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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